6-acetyl-3-amino-N-(5-methyl-3-isoxazolyl)-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide
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Overview
Description
6-acetyl-3-amino-N-(5-methyl-3-isoxazolyl)-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
The synthesis of 6-acetyl-3-amino-N-(5-methyl-3-isoxazolyl)-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide involves several steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the core thieno[2,3-b][1,6]naphthyridine structure, followed by the introduction of the acetyl, amino, oxazolyl, and trifluoromethyl groups. Industrial production methods may involve optimizing these steps to increase yield and reduce costs.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the oxazolyl ring, using reagents like sodium hydride or lithium diisopropylamide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
6-acetyl-3-amino-N-(5-methyl-3-isoxazolyl)-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Researchers are investigating its potential as a pharmaceutical agent, particularly in the treatment of diseases where its unique structure may offer therapeutic benefits.
Industry: The compound’s stability and reactivity make it useful in various industrial processes, including the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 6-acetyl-3-amino-N-(5-methyl-3-isoxazolyl)-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
When compared to similar compounds, 6-acetyl-3-amino-N-(5-methyl-3-isoxazolyl)-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide stands out due to its unique combination of functional groups and structural features. Similar compounds may include other thieno[2,3-b][1,6]naphthyridine derivatives or molecules with similar functional groups, such as oxazolyl or trifluoromethyl groups. The uniqueness of this compound lies in its specific arrangement of these groups, which may confer distinct chemical and biological properties.
Properties
CAS No. |
704876-23-3 |
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Molecular Formula |
C18H16F3N5O3S |
Molecular Weight |
439.4g/mol |
IUPAC Name |
6-acetyl-3-amino-N-(5-methyl-1,2-oxazol-3-yl)-4-(trifluoromethyl)-7,8-dihydro-5H-thieno[2,3-b][1,6]naphthyridine-2-carboxamide |
InChI |
InChI=1S/C18H16F3N5O3S/c1-7-5-11(25-29-7)24-16(28)15-14(22)12-13(18(19,20)21)9-6-26(8(2)27)4-3-10(9)23-17(12)30-15/h5H,3-4,6,22H2,1-2H3,(H,24,25,28) |
InChI Key |
GWMFDBVNHOHYCX-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NO1)NC(=O)C2=C(C3=C(C4=C(CCN(C4)C(=O)C)N=C3S2)C(F)(F)F)N |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=C(C3=C(C4=C(CCN(C4)C(=O)C)N=C3S2)C(F)(F)F)N |
Origin of Product |
United States |
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